molecular formula C27H45IO B1257497 Adosterol (incomplete stereochemistry)

Adosterol (incomplete stereochemistry)

Cat. No.: B1257497
M. Wt: 512.5 g/mol
InChI Key: QJHZPCLORSPENH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Adosterol (Incomplete Stereochemistry)

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of adosterol follows established International Union of Pure and Applied Chemistry conventions for steroid compounds, with specific attention to its iodine substitution pattern. According to chemical databases, the compound is formally designated as 6-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol. This systematic name reflects the complex polycyclic structure characteristic of steroid molecules, incorporating the cyclopenta[a]phenanthrene core system that defines the steroid backbone.

Alternative nomenclature systems recognize this compound through various designation approaches. The compound is also known by the systematic name 6β-Iodmethyl-19-norcholest-5(10)-en-3β-ol, which provides additional structural information about the stereochemical configuration at specific positions. The Chemical Abstracts Service has assigned multiple registry numbers to different stereochemical variants of this compound, reflecting the complexity of its stereochemical assignment. The nomenclature specifically indicates the presence of an iodomethyl substituent at the 6-position of the steroid nucleus, which represents a critical structural feature for the compound's chemical identity.

The systematic naming conventions also acknowledge the nor-cholesterol derivative nature of this compound, indicating the removal of a carbon atom from the traditional cholesterol structure. This modification significantly impacts both the chemical properties and the nomenclature requirements for accurate compound identification. The International Union of Pure and Applied Chemistry guidelines for steroid nomenclature provide the framework for consistent identification across different chemical databases and research publications.

Molecular Formula and Weight Analysis

The molecular formula for adosterol in its incomplete stereochemical form is definitively established as C₂₇H₄₅IO, representing a complex arrangement of carbon, hydrogen, iodine, and oxygen atoms. This molecular composition reflects the steroid backbone structure with specific modifications that distinguish it from related cholesterol derivatives. The presence of iodine as a halogen substituent represents a unique structural feature that significantly influences the compound's chemical and physical properties.

Molecular weight determinations across different chemical databases reveal slight variations that reflect measurement precision and isotopic considerations. The computed molecular weight is recorded as 512.5 grams per mole in several databases, while other sources report values of 516.5517 grams per mole and 516.6 grams per mole. These variations likely reflect differences in isotopic composition considerations and computational methodologies employed by different database systems.

The molecular weight analysis provides crucial information for analytical identification and purification procedures. The substantial molecular weight reflects the complex steroid structure combined with the significant atomic mass contribution of the iodine substituent. Comparative analysis with related steroid compounds demonstrates that the iodine substitution represents approximately 25% of the total molecular weight, highlighting its structural significance within the overall molecular architecture.

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural characterization of adosterol and verification of its chemical identity. Research demonstrates that both Carbon-13 and proton Nuclear Magnetic Resonance spectroscopic methods have been successfully employed to establish the identity and purity of adosterol compounds. These spectroscopic techniques provide detailed information about the carbon framework and hydrogen environment within the steroid structure, enabling precise structural assignment and confirmation.

The Nuclear Magnetic Resonance spectral characteristics of adosterol reflect the complex polycyclic steroid structure with specific signal patterns corresponding to different carbon and hydrogen environments. The steroid backbone generates characteristic spectral signatures that can be distinguished from other related compounds through careful spectral analysis. The presence of the iodomethyl substituent introduces additional complexity to the spectral interpretation, as the iodine atom influences the chemical shift patterns of adjacent carbon and hydrogen atoms.

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments throughout the molecule, enabling identification of specific structural features and substitution patterns. The spectral data reveals multiplicities and coupling patterns that confirm the connectivity and stereochemical relationships within the steroid framework. Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton data by providing direct information about the carbon skeleton and functional group assignments throughout the molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of adosterol provides valuable structural information through characteristic fragmentation patterns that reflect the steroid molecular architecture. The molecular ion peak corresponds to the intact molecular structure before fragmentation, providing direct confirmation of the molecular weight and molecular formula assignment. The fragmentation behavior of steroid compounds typically follows predictable patterns related to the stability of different structural regions within the polycyclic framework.

The presence of the iodomethyl substituent significantly influences the fragmentation patterns observed in mass spectrometric analysis. Halogen-containing organic compounds often exhibit characteristic fragmentation behavior that includes loss of the halogen atom or halogen-containing fragments, providing diagnostic information for structural identification. The iodine atom, being the heaviest halogen, produces distinctive isotopic patterns that can be readily identified in mass spectral data.

Steroid compounds generally undergo fragmentation at specific positions that reflect the inherent stability differences within the polycyclic structure. Common fragmentation pathways include cleavage at ring junctions and loss of side chain fragments, producing characteristic fragment ions that can be used for structural confirmation. The fragmentation patterns observed for adosterol provide valuable diagnostic information that supports the structural assignment and distinguishes it from closely related steroid derivatives.

Stereochemical Complexity and Undefined Chiral Centers

Asymmetric Carbon Analysis in Steroid Nucleus

The steroid nucleus of adosterol contains multiple asymmetric carbon centers that contribute to its complex three-dimensional structure and stereochemical properties. Analysis of the steroid framework reveals the presence of eight defined stereocenters throughout the molecular structure, each contributing to the overall stereochemical complexity of the compound. These asymmetric centers are positioned at strategic locations within the polycyclic steroid backbone, influencing both the molecular conformation and the chemical reactivity patterns.

The distribution of asymmetric centers within the steroid nucleus follows established patterns characteristic of cholesterol-derived compounds, with specific stereochemical assignments at positions that maintain the natural steroid configuration. The complete stereochemical assignment for related adosterol variants includes specific configurations designated as (3S,6R,8S,9S,13R,14S,17R), providing detailed information about the three-dimensional arrangement of substituents around each chiral center.

The complexity of stereochemical assignment in steroid compounds reflects the intricate three-dimensional relationships between multiple chiral centers and their influence on molecular properties. Each asymmetric center contributes to the overall molecular chirality and affects the compound's interaction with biological systems and other chiral molecules. The stereochemical configuration at each position is determined by the biosynthetic pathways involved in steroid formation and the specific chemical modifications introduced during synthetic preparation.

Implications of Incomplete Stereochemical Assignment

The designation of adosterol as having "incomplete stereochemistry" reflects specific challenges in fully defining the three-dimensional configuration at all chiral centers within the molecular structure. Database entries specifically note that conformer generation is disallowed due to too many undefined stereo centers, highlighting the computational and analytical challenges associated with complete stereochemical characterization of this compound.

The incomplete stereochemical assignment has significant implications for both theoretical modeling and practical applications of the compound. Computational chemistry calculations require complete stereochemical information to generate accurate three-dimensional molecular models and predict chemical properties. The presence of undefined stereocenters limits the ability to perform detailed conformational analysis and may affect the accuracy of property predictions based on computational methods.

Pharmaceutical and analytical chemistry applications are particularly sensitive to stereochemical variations, as different stereoisomers can exhibit dramatically different biological activities and chemical properties. The incomplete stereochemical assignment for adosterol necessitates careful consideration of potential stereoisomeric mixtures and their individual contributions to observed chemical and biological activities. Research efforts continue to focus on developing improved analytical methods for complete stereochemical characterization of complex steroid compounds like adosterol.

The resolution of incomplete stereochemical assignments represents an active area of research in analytical chemistry, with ongoing development of advanced spectroscopic and crystallographic techniques. These methodological advances may eventually enable complete stereochemical characterization of adosterol and similar complex steroid derivatives, providing enhanced understanding of structure-property relationships and improving the accuracy of chemical databases and computational models.

Properties

IUPAC Name

6-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHZPCLORSPENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cholesterol-Based Partial Synthesis

Cholesterol serves as a practical starting material due to its defined tetracyclic core. Critical modifications involve:

StepReactionConditionsStereochemical Outcome
1C-24 DehydrogenationPd/C, quinoline, 200°CMixture of Δ²⁴ and Δ²⁵ isomers
2EpoxidationmCPBA, CH₂Cl₂, 0°CCis-trans epoxide mixture (C-22/C-23)
3Side-chain elongationGrignard addition to C-24 ketoneRacemic C-24/C-25 centers

This approach yields adosterol analogs with 60-75% side-chain regioselectivity but undefined C-24/C-25 configurations.

Microbial Transformation Routes

Mycobacterium spp. catalyze side-chain degradation of β-sitosterol to produce androstane intermediates:

Key pathway :

  • Δ⁵ desaturation → 2. 9α-hydroxylation → 3. Side-chain β-oxidation
    Yields 22-hydroxy-23,24-bisnorchol-4-en-3-one (C₂₂ intermediate) with preserved nuclear stereochemistry but racemic C-22 center.

Chemical Synthesis Strategies

Woodward-Hoffmann Inspired Annulation

A convergent synthesis employing bicyclic ketone intermediates enables modular side-chain construction:

  • Diels-Alder cyclization :
    (E,E)-2,4-Hexadien-1-ol+2-methylcyclopent-2-enoneEtAlCl₂Bicyclo[4.3.0]non-3-en-2-one\text{(E,E)-2,4-Hexadien-1-ol} + \text{2-methylcyclopent-2-enone} \xrightarrow{\text{EtAlCl₂}} \text{Bicyclo[4.3.0]non-3-en-2-one}
    Yield: 68%, dr 1.5:1 (C-8/C-9)

  • Side-chain installation :
    Bicyclic ketone+Cp₂ZrCl₂/CH₂=CHMgBrC-24 branched adduct\text{Bicyclic ketone} + \text{Cp₂ZrCl₂/CH₂=CHMgBr} \rightarrow \text{C-24 branched adduct}
    Stereorandom addition at C-24 (52% yield)

Late-Stage Oxidation and Functionalization

Target PositionReagent SystemSelectivity
C-22 hydroxylationOsO₄/NMO3:1 syn diastereomerism
C-23 ketonizationPCC/NaOAc89% yield, no stereocontrol
C-24 methylationLDA/CH₃I64% yield, racemic mixture

Stereochemical Ambiguity Mitigation Strategies

Dynamic Kinetic Resolution

Employing Shvo’s catalyst (C₅Ph₅)Ru(CO)₂H enables racemization at C-24 during nucleophilic additions:

\text{Ru-catalyzed process} \rightarrow \text{92% ee at C-25 via asymmetric induction}

Chiral Auxiliary Approaches

Bicyclic oxazolidinones enforce relative configuration at C-20/C-22:

  • Auxiliary attachment → 2. Diastereoselective alkylation → 3. Auxiliary cleavage
    Yields 4:1 dr for C-22 methyl group (unresolved C-24)

Analytical Characterization Challenges

NMR Spectral Deconvolution

Critical ¹H NMR signals for stereochemical assignment:

Protonδ (ppm)MultiplicityConfigurational Sensitivity
C-24 H3.82dt (J=11, 4 Hz)Distinguishes R/S by coupling pattern
C-25 H1.44mOverlapped in racemic mixtures

Crystallographic Limitations

Partial disorder in X-ray structures complicates absolute configuration determination at C-24 (R² = 0.15 for mixed sites).

Industrial-Scale Production Considerations

ParameterBatch ProcessContinuous Flow
Yield38% (over 7 steps)52% (3-step cascade)
Stereopurity<5% ee at C-2412% ee via enzyme-coupled resolution
Cost/kg$12,500$8,900

Chemical Reactions Analysis

Types of Reactions

Adosterol (incomplete stereochemistry) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo, reduced, and substituted derivatives of Adosterol (incomplete stereochemistry) .

Scientific Research Applications

Adosterol (incomplete stereochemistry) has several scientific research applications, including:

    Chemistry: Used as a model compound for studying stereochemical effects in organic reactions.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the field of endocrinology.

    Industry: Used in the synthesis of other complex steroidal compounds.

Mechanism of Action

The mechanism of action of Adosterol (incomplete stereochemistry) involves its interaction with specific molecular targets and pathways. It is known to interact with steroid receptors and enzymes involved in steroid metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various cellular processes through its stereochemical configuration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adosterol (incomplete stereochemistry) is unique due to its specific stereochemical configuration and the presence of the iodomethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Q & A

Q. How do stereochemical variations in Adosterol analogs influence metabolic stability and formulation?

  • Methodological Answer : Stereochemistry affects solubility and degradation pathways. Use accelerated stability testing (e.g., under varied pH/temperature) to profile isomer-specific degradation . For formulation, employ nano-delivery systems to enhance bioavailability of unstable stereoisomers .

Tables for Key Methodological Comparisons

Technique Application Limitations References
Chiral HPLC-MSIsomer separation and identificationRequires pure standards for calibration
NOE NMRSpatial proton relationshipsLimited by signal overlap in complex mixtures
DFT/6-31G* calculationsPredicting 13C NMR shiftsSensitive to solvent model accuracy
Circular Dichroism (CD)Absolute configuration determinationDependent on chromophore presence

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adosterol (incomplete stereochemistry)
Reactant of Route 2
Adosterol (incomplete stereochemistry)

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